Angola I, also known as Angola I or Caffeoyl-N-tyrosine, is a hydroxycinnamoyl amide (HCA) found naturally in coffee beans, particularly in the Coffea canephora species (commonly known as Robusta coffee). [, ] This compound belongs to a class of phenolic compounds known for their antioxidant properties. [, ] In scientific research, Angola I serves as a valuable chemotaxonomic marker for differentiating between coffee species and origins. [, ] It also contributes to the sensory characteristics of coffee, potentially influencing its taste profile. [, ]
N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine is a compound recognized for its antioxidant properties and is a derivative of clovamide. It is known to reduce lipid hydroperoxides and chelate metal ions, making it significant in various biological and industrial applications . This compound has the Chemical Abstracts Service number 124027-56-1 and a molecular weight of 343.33 g/mol .
This compound can be isolated from natural sources such as Theobroma cacao (cocoa) and Coffea canephora (robusta coffee), where it contributes to the antioxidant profile of these plants . In terms of classification, it falls under the category of polyphenols due to its structural features and biological activities.
The synthesis of N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine typically involves the reaction of L-tyrosine with cinnamic acid derivatives.
N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine features a complex molecular structure characterized by:
The presence of multiple hydroxyl groups enhances its ability to act as an electron donor in redox reactions, making it effective in scavenging free radicals.
N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine is involved in several chemical reactions:
The mechanism by which N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine exerts its effects primarily revolves around its antioxidant capabilities:
The melting point, boiling point, and specific heat capacity have not been extensively documented but are critical for understanding the compound's behavior in various applications.
N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine has diverse applications across several fields:
The systematic IUPAC name for this specialized metabolite is (2S)-2-[[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid. This nomenclature precisely defines its stereochemistry at carbon C-2 (S-configuration), the trans geometry of the cinnamoyl double bond (E-configuration), and the positions of its phenolic hydroxyl groups. Its molecular formula is C₁₈H₁₇NO₆, corresponding to a molecular weight of 343.33 g/mol as determined by mass spectrometry [1] [5]. The CAS registry number 124027-56-1 uniquely identifies this specific isomer in chemical databases. The structure integrates a dihydroxycinnamoyl moiety (derived from caffeic acid) linked via an amide bond to the α-amino group of L-tyrosine, positioning it within the broader class of N-phenylpropenoyl-L-amino acids (NPAs) [1] [10].
Table 1: Fundamental Chemical Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₇NO₆ |
Molecular Weight | 343.33 g/mol |
CAS Registry Number | 124027-56-1 |
IUPAC Name | (2S)-2-[[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
This compound exhibits two critical stereochemical features:
The combination of chiral center and E-double bond defines the molecule’s bioactive conformation. Substitutions on the tyrosine ring (e.g., 3-hydroxy in clovamide) or cinnamoyl ring (e.g., methoxy in feruloyl derivatives) generate structural diversity within the NPA class, impacting polarity, hydrogen-bonding capacity, and biological activity [4] [9].
While single-crystal X-ray diffraction data for this specific compound is not explicitly detailed in the provided sources, comprehensive spectroscopic profiles confirm its structure and purity:
Table 2: Key Spectroscopic Characterization Data
Technique | Key Observations | Structural Information |
---|---|---|
Ultraviolet-Visible (UV-Vis) | λ_max ~ 330 nm (shoulder) and ~ 290 nm; Intense bands below 250 nm | π→π* transitions of conjugated cinnamoyl system; Phenolic ring absorptions |
Mass Spectrometry (LC-MS/MS) | [M-H]⁻ at m/z 342; Characteristic fragment ions: m/z 179 (caffeate), 161 (decarboxylated caffeate), 136 (tyrosine moiety) | Confirms molecular weight; Diagnostic cleavages of amide bond and decarboxylation pathways |
Nuclear Magnetic Resonance (NMR) | ¹H NMR: δ ~7.5 (d, J=15.5 Hz, H-β), ~6.3 (d, J=15.5 Hz, H-α), aromatic patterns for tyrosine/caffeate rings; ¹³C NMR: δ ~166 (amide C=O), ~167 (acid C=O), ~145-115 (aromatic/olefinic C) | Verifies E-configuration (large Jₕ₋ᵦ,ₕ₋ₐ); Assigns proton/carbon environments; Confirms substitution patterns |
Circular Dichroism (CD) | Specific Cotton effects associated with the chiral center | Validates (S)-configuration at C-2 |
Advanced structural elucidation relies heavily on 2D-NMR techniques (COSY, HMQC, HMBC). These methods unambiguously assign proton-proton connectivities and correlate protons with directly bonded and long-range coupled carbons, confirming the amide linkage and spatial proximity of key functional groups [1] [3]. The conjugated E-alkene system generates distinctive chemical shifts and coupling constants in NMR and characteristic UV signatures. Thermal analysis suggests solid-state polymorphism, indicated by reported melting point ranges near 108–112°C for related clovamide structures [4] [6].
This compound (C₁₈H₁₇NO₆) is a direct structural analog of clovamide (C₁₈H₁₇NO₇, CAS 53755-02-5), differing solely by the absence of the ortho-hydroxyl group on the tyrosine aromatic ring:
Table 3: Structural and Functional Comparison with Clovamide
Feature | N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine | Clovamide (N-[3',4'-Dihydroxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine) |
---|---|---|
Molecular Formula | C₁₈H₁₇NO₆ | C₁₈H₁₇NO₇ |
Molecular Weight | 343.33 g/mol | 359.33 g/mol |
Tyrosine Modification | 4-Hydroxyphenyl (monophenolic) | 3,4-Dihydroxyphenyl (o-diphenolic) |
Key Functional Groups | Caffeoyl amide, Carboxylic acid, Phenolic OH (x3) | Caffeoyl amide, Carboxylic acid, Catechol (x2), ortho-Diphenol (tyrosine) |
Primary Bioactivities | Antioxidant polyphenol; Enzyme inhibitor (potential tyrosinase substrate/competitor); Taste modulator (astringency) | Enhanced antioxidant/antiradical capacity; Stronger inhibition of Phytophthora spp.; Substrate for polyphenol oxidase (browning); Anti-inflammatory/neuroprotective roles |
The absence of the 3-hydroxy group on the tyrosine ring reduces its ortho-diphenolic character compared to clovamide. This diminishes its redox potential and antioxidant efficacy, as clovamide's catechol moiety facilitates more efficient radical scavenging via hydrogen atom transfer and stable quinone formation [4] [9]. Biochemically, the tyrosine derivative serves as a biosynthetic precursor or metabolic product of clovamide in pathways involving hydroxylases or oxidases. In Theobroma cacao (cocoa), both compounds co-occur, but clovamide often dominates in resistant genotypes and contributes more significantly to enzymatic browning due to its higher susceptibility to oxidation by polyphenol oxidase (PPO). PPO catalyzes the oxidation of clovamide’s tyrosine catechol to reactive o-quinones, which polymerize into brown melanoid pigments and contribute to plant defense [8] [9]. Furthermore, clovamide demonstrates stronger direct antimicrobial effects against pathogens like Phytophthora spp., likely due to its enhanced redox activity and ability to inhibit pathogen enzymes (e.g., proteinases, pectinases) [8]. The structural difference, though subtle, thus profoundly impacts chemical reactivity, interaction with biological targets, and functional roles in plants and food systems [4] [8] [9].
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